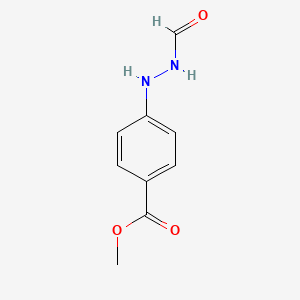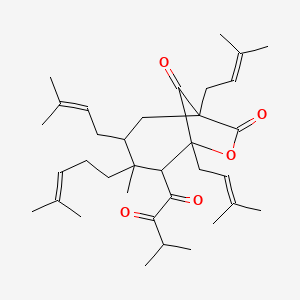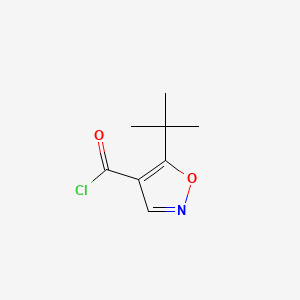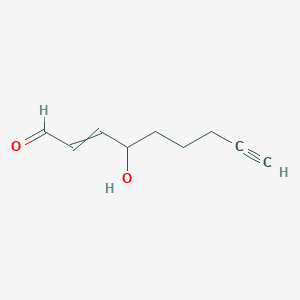
S-(5'-Adenosyl)-L-methionine chloride dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is a compound with the molecular formula C15H25Cl3N6O5S and a molecular weight of 507.8202 . It is a product of enzymatic transmethylation reactions involving S-Adenosylmethionine (SAM) .
Synthesis Analysis
S-adenosyl methionine synthetase (SAMS) catalyzes the biosynthesis of S-adenosyl methionine (SAM), which serves as a universal methyl group donor for numerous biochemical reactions .Molecular Structure Analysis
The molecular structure of “S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is defined by its molecular formula, C15H25Cl3N6O5S .Chemical Reactions Analysis
S-Adenosyl-L-homocysteine is the product of enzymatic transmethylation reactions involving S-Adenosylmethionine (SAM). It may be reconverted to SAM after cleavage into adenosine and L-homocysteine .Physical And Chemical Properties Analysis
“S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is soluble in water (1 mg/ml). It is slowly oxidized to the sulfoxide as a solid and in solution, and is protected from oxidation by thiodiglycol. It is hydrolyzed in acid solution (0.1 M HCl, 100 °C over 90 minutes) forming S-ribosylhomocysteine. It is not hydrolyzed in neutral or alkaline solutions (stable in 0.1 M NaOH at 25 °C over 10 minutes), but oxidation is more rapid in alkaline solution .Applications De Recherche Scientifique
Epigenetic Regulation
SAMe: serves as a methyl donor in DNA methylation, which is crucial for epigenetic regulation of gene expression. Abnormal levels of SAMe and its byproduct, S-adenosylhomocysteine (SAH), have been linked to various neurodegenerative diseases, such as dementia and Parkinson’s disease . The balance between SAMe and SAH is vital for maintaining proper methylation status of DNA, which in turn influences gene expression and can impact the onset and progression of these diseases.
Protein Expression via Histone Methylation
Histone methylation is another area where SAMe plays a significant role. It donates methyl groups for histone modification, affecting chromatin structure and gene expression. This process is significant in the study of cancer, as altered histone methylation patterns can lead to changes in tumor suppressor genes and oncogenes .
Synthesis of Cysteine
SAMe: is an intermediate in the synthesis of the amino acid cysteine. Cysteine is essential for protein synthesis and has a critical role in the structure of proteins due to its ability to form disulfide bonds, which are important for the stability of protein structure .
Transmethylation Pathway
The transmethylation pathway, which involves SAMe , is crucial for the synthesis of complex molecules like neurotransmitters and phospholipids. Disturbances in this pathway have been associated with various psychiatric and neurodegenerative disorders, indicating the importance of SAMe in neurological health .
Liver Health
SAMe: has been researched for its potential benefits in liver health. It is involved in the detoxification processes and has been studied for the treatment of liver diseases, such as cirrhosis and hepatitis, due to its role in methylation and transsulfuration pathways .
Joint Health
Research has suggested that SAMe may have therapeutic effects on joint health. It is believed to contribute to the maintenance of cartilage and may have anti-inflammatory properties. Studies have explored its use in the treatment of osteoarthritis .
Antidepressant Properties
SAMe: has been investigated for its potential use as an antidepressant. It is thought to affect the synthesis of monoamine neurotransmitters, which are implicated in mood regulation. Clinical trials have examined the efficacy of SAMe as a treatment for depression .
Immune System Function
SAMe: is involved in the immune response by participating in the synthesis of polyamines, which are molecules that play a role in cell growth and differentiation. This makes SAMe relevant in research related to immune system diseases and conditions .
Safety and Hazards
Propriétés
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFOJZCBYWKPU-XQVUROGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)





![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)